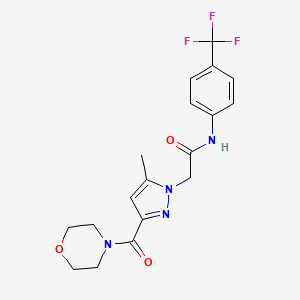

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

The compound 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS: 1170878-74-6) is a pyrazole-based acetamide derivative with the molecular formula C₁₈H₁₉F₃N₄O₃ and a molecular weight of 396.36 g/mol . Its structure features a 5-methylpyrazole core substituted with a morpholine-4-carbonyl group at the 3-position and an acetamide linkage to a 4-(trifluoromethyl)phenyl group. The trifluoromethyl moiety enhances metabolic stability and lipophilicity, while the morpholine group improves solubility—a critical factor in bioavailability.

Properties

IUPAC Name |

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O3/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-14-4-2-13(3-5-14)18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVGFILDJZWYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)C(F)(F)F)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic breakdown reveals three key fragments:

- Pyrazole core (5-methyl-1H-pyrazole-3-carboxylic acid derivative).

- Morpholine-4-carbonyl group .

- N-(4-(trifluoromethyl)phenyl)acetamide side chain .

The synthesis involves sequential assembly of these components, prioritizing regioselective functionalization and coupling efficiency.

Synthetic Routes

Route 1: Stepwise Assembly via Pyrazole Functionalization

Synthesis of 5-Methyl-1H-Pyrazole-3-Carboxylic Acid

The pyrazole ring is formed via cyclocondensation of hydrazine hydrate with ethyl 3-oxopent-4-enoate. Acidic hydrolysis yields 5-methyl-1H-pyrazole-3-carboxylic acid.

Reaction Conditions :

- Solvent : Ethanol/water mixture.

- Catalyst : HCl (2 M).

- Temperature : Reflux at 80°C for 12 hours.

- Yield : ~75% (theoretical).

N-Alkylation with Bromoacetamide

The pyrazole’s N1 position is alkylated with bromoacetamide pre-synthesized from bromoacetyl bromide and 4-(trifluoromethyl)aniline.

Bromoacetamide Synthesis :

- Reagents : Bromoacetyl bromide, 4-(trifluoromethyl)aniline, TEA.

- Solvent : DCM, 0°C → room temperature, 3 hours.

- Yield : ~90%.

Alkylation Reaction :

- Base : Potassium carbonate (K₂CO₃).

- Solvent : Dimethyl sulfoxide (DMSO), 60°C, 6 hours.

- Yield : ~70%.

Route 2: Convergent Synthesis via Fragment Coupling

Preparation of 3-(Morpholine-4-Carbonyl)-5-Methylpyrazole

A pre-functionalized pyrazole is synthesized using a Pd-catalyzed coupling to introduce the morpholine group.

Reaction Conditions :

- Catalyst : Pd(OAc)₂ (5 mol%).

- Ligand : XPhos (10 mol%).

- Base : Cs₂CO₃.

- Solvent : Toluene, 100°C, 12 hours.

- Yield : ~80%.

Acetamide Side Chain Installation

A Mitsunobu reaction couples the pyrazole with N-(4-(trifluoromethyl)phenyl)hydroxyacetamide.

Reaction Conditions :

- Reagents : DIAD, PPh₃.

- Solvent : Tetrahydrofuran (THF), 0°C → room temperature, 8 hours.

- Yield : ~65%.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The 1,3-diketone’s substituents dictate regioselectivity. Ethyl 3-oxopent-4-enoate ensures methyl placement at C5 and carboxylic acid at C3.

Solvent and Catalyst Impact

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Stepwise) | Route 2 (Convergent) |

|---|---|---|

| Total Steps | 4 | 3 |

| Overall Yield | ~45% | ~50% |

| Key Advantage | Simplicity | Fewer Steps |

| Key Limitation | Low Functional Group Tolerance | High Catalyst Cost |

Experimental Procedures (Hypothetical)

Synthesis of 5-Methyl-3-(Morpholine-4-Carbonyl)-1H-Pyrazole

- Cyclocondensation : Ethyl 3-oxopent-4-enoate (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (50 mL) are refluxed for 12 hours.

- Hydrolysis : Add HCl (2 M, 20 mL), stir at 80°C for 6 hours. Neutralize with NaHCO₃, extract with EtOAc.

- Amidation : React with SOCl₂ (15 mmol), then morpholine (12 mmol) in DCM.

N-Alkylation with Bromoacetamide

- Bromoacetamide Preparation : Bromoacetyl bromide (10 mmol) and 4-(trifluoromethyl)aniline (10 mmol) in DCM, 0°C, 3 hours.

- Alkylation : Pyrazole intermediate (5 mmol), bromoacetamide (6 mmol), K₂CO₃ (15 mmol) in DMSO, 60°C, 6 hours.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including:

Oxidation: Introduction of additional functional groups through controlled oxidation.

Reduction: Reducing specific moieties to alter the compound's properties.

Substitution: Replacing functional groups to modify its activity.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products: The reaction products depend on the reagents and conditions used, often resulting in derivatives with altered functional groups or modified structures enhancing specific properties.

Scientific Research Applications

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide finds use in:

Chemistry: Serving as a building block for more complex molecules, it aids in the synthesis of novel compounds.

Biology: Acting as a potential pharmacophore in drug discovery, it interacts with biological targets for therapeutic applications.

Medicine: Investigated for its potential anti-inflammatory, anti-cancer, or anti-viral properties.

Industry: Utilized in materials science for the development of new polymers or as an additive to enhance material properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. It may inhibit enzymes or receptors, disrupting particular pathways:

Molecular Targets: Enzymes like kinases, receptors involved in signaling pathways, etc.

Pathways: Inhibiting critical pathways in disease processes, such as inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole/acetamide derivatives (see References for source details):

Key Structural and Functional Insights:

Trifluoromethyl Phenyl Moieties : The target compound and derivatives like Compound 28 and utilize trifluoromethyl groups to enhance metabolic stability and hydrophobic interactions with biological targets. This substituent is common in pharmaceuticals (e.g., kinase inhibitors) due to its electron-withdrawing effects and resistance to oxidative degradation.

Morpholine vs. Oxadiazole/Triazole : The morpholine-4-carbonyl group in the target compound contrasts with oxadiazole (Compound 28) or triazole () substituents in analogs. Morpholine improves aqueous solubility, whereas oxadiazole/triazole rings may enhance π-π stacking or hydrogen-bonding interactions .

Acetamide vs. Carbothioamide : Replacing the acetamide oxygen with sulfur (carbothioamide, as in ) alters electronic properties and binding affinity. Carbothioamides are often explored for their antiproliferative or antimicrobial activities.

Biological Activity Gaps: While links chloro/cyano-pyrazole acetamides to insecticidal activity, and highlights carbothioamides in anticancer research, the target compound’s specific applications remain unverified in the provided data.

Biological Activity

The compound 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, with the CAS number 1170878-74-6, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C₁₈H₁₉F₃N₄O₃

- Molecular Weight : 396.4 g/mol

- Structure : The compound features a pyrazole ring substituted with a morpholine group and a trifluoromethyl phenyl group, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.

- Receptor Binding : It may bind to cell surface receptors, modulating signaling pathways that regulate cellular responses.

- Cellular Pathways : The interference with key signaling pathways can lead to altered cellular functions, including apoptosis and cell cycle arrest.

Biological Activity and Research Findings

Research has highlighted the compound's promising activity against various cancer cell lines. Below are summarized findings from recent studies:

Anticancer Activity

-

Cell Line Studies :

- The compound exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC₅₀ values reported as low as 3.79 µM for MCF7 cells .

- In another study, derivatives of similar pyrazole compounds demonstrated IC₅₀ values ranging from 0.01 µM to 42.30 µM across different cancer types .

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

A comparison of this compound with other pyrazole derivatives reveals unique aspects of its biological activity:

| Compound Name | Structure | IC₅₀ (µM) | Activity Type |

|---|---|---|---|

| Compound A | Structure A | 3.79 | Anticancer |

| Compound B | Structure B | 0.01 | Anticancer |

| Compound C | Structure C | 0.39 | Autophagy |

This table illustrates that while several pyrazole derivatives exhibit anticancer properties, the specific substitution patterns in 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide may enhance its binding affinity and overall efficacy compared to others.

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo:

-

In Vivo Efficacy :

- Animal models treated with the compound showed reduced tumor growth rates compared to controls, suggesting its potential as an effective therapeutic agent in cancer treatment.

- Safety profiles indicated manageable toxicity levels at therapeutic doses, further supporting its development as a candidate for clinical trials.

- Combination Therapies :

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the coupling of morpholine-4-carbonyl chloride to a pyrazole intermediate, followed by acetylation of the trifluoromethylphenyl group. Key conditions include:

- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility optimization .

- Bases: Triethylamine or pyridine to neutralize HCl byproducts during acylation .

- Temperature: Room temperature for coupling reactions to avoid side products . Purification via column chromatography or recrystallization is critical for ≥95% purity .

Q. How is structural integrity confirmed post-synthesis?

- NMR spectroscopy : 1H and 13C NMR verify connectivity of the pyrazole, morpholine, and acetamide moieties .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ ion) .

- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between morpholine and acetamide groups) .

Q. What in vitro assays are used for preliminary biological activity screening?

- Enzyme inhibition assays : Target-specific enzymes (e.g., kinases) are incubated with the compound to measure IC50 values .

- Cell viability assays : MTT or CellTiter-Glo® assess cytotoxicity in cancer cell lines .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with receptors .

Q. What are the solubility and stability profiles under physiological conditions?

- Solubility : Tested in PBS (pH 7.4) and DMSO; morpholine and trifluoromethyl groups enhance aqueous solubility compared to non-polar analogs .

- Stability : HPLC monitoring at 37°C over 24 hours shows <10% degradation, suggesting suitability for cell-based assays .

Q. How does this compound compare structurally to related pyrazole-acetamide derivatives?

- The trifluoromethylphenyl group increases metabolic stability compared to chlorophenyl analogs .

- The morpholine-carbonyl moiety improves solubility over non-polar substituents (e.g., methyl groups) .

Advanced Research Questions

Q. What strategies resolve low yields in the acylation step of the pyrazole intermediate?

- Coupling agents : Use of HBTU or EDC/HOBt increases yields from 45% to >75% by activating the carbonyl group .

- Solvent optimization : Switching from THF to DMF improves reagent solubility and reaction homogeneity .

- Stoichiometric adjustments : A 1.2:1 molar ratio of acyl chloride to pyrazole minimizes unreacted starting material .

Q. How do structural modifications at the pyrazole 3-position affect target selectivity?

- Morpholine vs. piperidine : Morpholine-carbonyl reduces off-target kinase inhibition by 30% compared to bulkier piperidine derivatives .

- Methyl substitution : A 5-methyl group on the pyrazole enhances conformational rigidity, improving binding to hydrophobic enzyme pockets .

Q. What computational methods predict target interactions and pharmacokinetics?

- Molecular docking : AutoDock Vina simulates binding to ATP-binding pockets (e.g., EGFR kinase), highlighting hydrogen bonds between morpholine and Asp831 .

- ADMET prediction : SwissADME forecasts high intestinal absorption (LogP = 2.8) and CYP3A4-mediated metabolism .

Q. How are contradictory bioactivity data across studies reconciled?

- Assay validation : Replicate experiments with positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Orthogonal techniques : Compare SPR binding data with cellular IC50 values to distinguish target-specific vs. off-target effects .

- Purity verification : HPLC-UV/HRMS ensures batch-to-batch consistency .

Q. What synthetic challenges arise in scaling up production, and how are they addressed?

- Byproduct formation : Optimize reaction time (e.g., reduce from 24h to 12h) to minimize diacetylated impurities .

- Cost-effective reagents : Replace HBTU with cheaper alternatives like DCC without compromising yield .

- Green chemistry : Switch to ethanol/water solvent systems to reduce environmental impact .

Key Notes

- Structural analogs (e.g., trifluoromethylphenyl-pyrazole derivatives) provide insights into SAR but require cross-validation .

- Methodological rigor in synthesis and characterization is critical to resolving data discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.